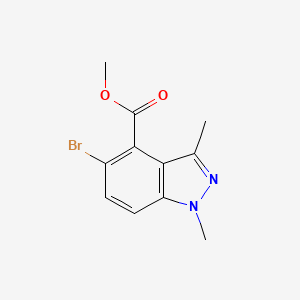

Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate

Description

Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5, methyl groups at positions 1 and 3, and a carboxylate ester at position 3. Indazole derivatives are pivotal in medicinal chemistry due to their versatility as intermediates in drug synthesis, particularly for kinase inhibitors and anticancer agents .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 5-bromo-1,3-dimethylindazole-4-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-6-9-8(14(2)13-6)5-4-7(12)10(9)11(15)16-3/h4-5H,1-3H3 |

InChI Key |

RCLXETNXRXZMJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=C(C=C2)Br)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate typically involves the following steps:

Bromination: The starting material, 1,3-dimethylindazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

Esterification: The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the ester to a carboxylic acid or an alcohol.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

- Substituted indazoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives with modified ester or carboxylate groups.

- Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

Anticancer Activity

Indazoles, including methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate, have been investigated for their potential anticancer properties. Research indicates that modifications at the indazole ring can lead to compounds that inhibit cancer cell proliferation. For instance, derivatives of this compound have shown activity against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies have demonstrated that certain indazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the bromine atom may enhance these properties by affecting the compound's interaction with biological targets.

Regioselective Alkylation

One of the most notable applications of this compound is its use in regioselective alkylation reactions. Researchers have reported successful regioselective N1 and N2 alkylations using this compound as a model substrate. The alkylation process allows for the synthesis of diverse N-substituted indazoles with high selectivity and yield .

Table 1: Regioselective Alkylation Yields

| Alkylating Agent | N1 Product Yield (%) | N2 Product Yield (%) |

|---|---|---|

| Methyl Iodide | 44 | 40 |

| Isopropyl Iodide | 38 | 46 |

| Ethyl Iodide | 50 | 45 |

This table summarizes yields obtained from various alkylating agents used with this compound .

Mechanistic Studies

Recent studies have employed density functional theory (DFT) to elucidate the mechanisms underlying the regioselectivity observed during alkylation reactions involving this compound. The findings indicate that the nucleophilicity of nitrogen atoms plays a crucial role in determining the regioselective outcomes . Understanding these mechanisms can lead to improved methodologies for synthesizing desired indazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate (referred to as Compound A ) with structurally related indazole derivatives, focusing on substituent positions, physicochemical properties, spectral characteristics, and applications.

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Position : Bromine at position 5 (Compound A) vs. 3 or 6 (other analogs) alters electronic effects and reactivity. For example, bromine at position 5 in Compound A may enhance electrophilic substitution at adjacent positions .

- Functional Groups : The carboxylate ester at position 4 in Compound A distinguishes it from analogs with esters at positions 5 or 6, impacting hydrogen-bonding capacity and solubility .

Spectral and Physicochemical Properties

NMR Analysis (Based on Analogous Compounds):

- 1H NMR : Methyl groups in Compound A are expected to show singlets (δ ~2.5–3.0 ppm). Bromine at position 5 would deshield adjacent protons, causing downfield shifts (δ ~7.5–8.5 ppm). The ester carbonyl (δ ~165–170 ppm in 13C NMR) is influenced by conjugation with the aromatic system .

- HMBC Coupling : For Compound A, HMBC correlations between H-6 and the ester carbonyl (C-4) would confirm the substituent pattern, similar to strategies used in differentiating benzodioxane isomers .

Solubility and Lipophilicity:

- Compound A’s methyl groups may reduce water solubility compared to non-methylated analogs. The ester group enhances lipophilicity, making it suitable for organic-phase reactions .

Biological Activity

Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, mechanisms, and related research findings.

Overview of the Compound

This compound is part of the indazole family, which has been recognized for its therapeutic potential. The compound's structure includes a bromo substituent and a carboxylate group, which are critical for its biological activity.

The primary mechanism of action for this compound is its role as a protein kinase inhibitor . By binding to the active sites of various protein kinases, it prevents the phosphorylation of substrate proteins, which is essential for regulating numerous cellular processes such as growth and differentiation .

Target Proteins

The compound primarily targets:

- Protein Kinases : Enzymes that modify other proteins by chemically adding phosphate groups.

This inhibition can lead to:

- Slowed Cell Growth : By interfering with signaling pathways that promote cell proliferation.

- Induced Apoptosis : Triggering programmed cell death in tumor cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The following table summarizes some relevant findings on its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 0.64 | Inhibition of PLK4 leading to reduced tumor growth |

| KMS-12 BM (multiple myeloma) | 1.40 | Induces apoptosis through p53 modulation |

| Hep-G2 (liver cancer) | 0.75 | Disruption of cell cycle regulation |

These findings indicate that the compound exhibits potent antiproliferative effects across multiple cancer types, suggesting its potential as a therapeutic agent.

Case Study 1: In Vivo Efficacy

In a mouse model study evaluating the antitumor effects of this compound, significant tumor regression was observed with administration at doses correlating with IC50 values derived from in vitro assays. The study emphasized the compound’s capacity to inhibit tumor growth effectively while maintaining a favorable safety profile.

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that this compound modulates key signaling pathways involved in cancer progression. It was shown to upregulate p53 expression while downregulating MDM2, leading to enhanced apoptotic signaling in treated cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest that it is well absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism occurs primarily in the liver, with excretion via urine and feces.

Safety Considerations :

The compound has been classified as harmful if swallowed and can cause skin irritation . Careful handling and dosage regulation are necessary during experimental applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

Key Findings :

-

Copper-catalyzed amination offers moderate yields with primary amines but requires rigorous exclusion of moisture .

-

Methoxy substitution proceeds efficiently under basic conditions, though steric hindrance from methyl groups may limit reactivity at the 5-position.

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing complex heterocyclic systems.

Suzuki Coupling

| Boronic Acid | Catalyst System | Solvent | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO, Dioxane | Dioxane | 85% | |

| 2-Thienylboronic acid | PdCl(dppf), CsCO, DMF | DMF | 72% |

Mechanistic Insight :

-

Electron-rich aryl boronic acids exhibit faster coupling rates due to enhanced transmetallation efficiency .

-

Steric effects from the 1,3-dimethyl groups minimally affect reactivity at the 5-position .

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under acidic or basic conditions, enabling access to carboxylic acid derivatives.

| Condition | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromo-1,3-dimethyl-1H-indazole-4-carboxylic acid | 92% | |

| Basic Hydrolysis | NaOH (2M), EtOH/HO, 60°C | Same as above | 88% |

Applications :

-

The carboxylic acid intermediate serves as a precursor for amide bond formation with primary/secondary amines.

Oxidative Coupling Reactions

The electron-rich indazole core participates in oxidative dimerization, forming biindazole derivatives.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| FeCl | CHCl, RT, 24h | 5,5'-Dibromo-1,1',3,3'-tetramethyl-biindazole-4,4'-dicarboxylate | 68% |

Limitations :

-

Over-oxidation can occur with strong oxidizing agents like KMnO, leading to decomposition.

Methyl Group Functionalization

The N1- and N3-methyl groups are resistant to demethylation under standard conditions but can participate in radical-mediated C–H activation.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl, reflux | 1-(Bromomethyl)-3-methyl-5-bromo-1H-indazole-4-carboxylate | 41% |

Challenges :

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation, enabling access to unsubstituted indazole derivatives.

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C, H (1 atm) | EtOH, RT, 6h | 1,3-Dimethyl-1H-indazole-4-carboxylate | 90% |

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.